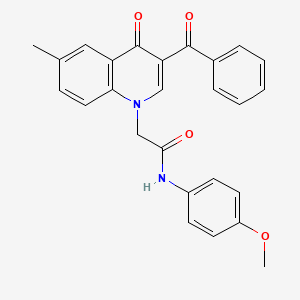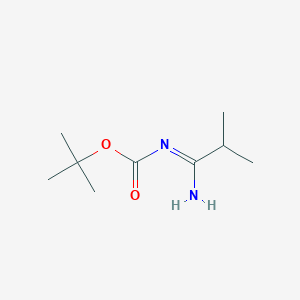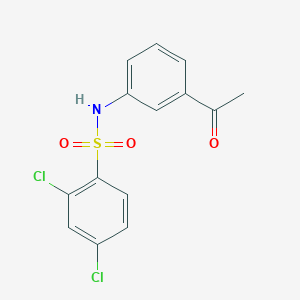
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, also known as BM-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BM-4 belongs to the class of quinoline derivatives and has shown promising results in various studies due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of complex quinoline derivatives, including structures similar to 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, has been a subject of interest due to their potential biological activities. For example, studies have explored the synthesis and biological activity of furoquinolines, highlighting methods to obtain various quinoline derivatives with potential anti-inflammatory and antitumor properties (Sharada, Ratna, & Rao, 1987). Similarly, research on the synthesis and X-ray analysis of isomeric compounds related to benzo[de]isoquinoline-1,3-dione underlines the importance of structural characterization in understanding the compound's properties and potential applications (Lu & He, 2012).
Biological Activity
Quinoline derivatives exhibit a wide range of biological activities. For instance, some novel 3-benzyl-4(3H)quinazolinone analogues have shown remarkable antitumor activity, demonstrating the potential of quinoline derivatives in cancer therapy (Al-Suwaidan et al., 2016). Another study on chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolism of compounds with similar structures, highlighting the relevance of these derivatives in pharmacokinetics and toxicology (Coleman et al., 2000).
Structural and Chemical Properties
Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides sheds light on the chemical behavior and interaction of quinoline derivatives, offering a basis for exploring their applications in material science and drug development (Karmakar, Sarma, & Baruah, 2007).
Propiedades
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-17-8-13-23-21(14-17)26(31)22(25(30)18-6-4-3-5-7-18)15-28(23)16-24(29)27-19-9-11-20(32-2)12-10-19/h3-15H,16H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAVZWZYRFUJMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)

![5-(4-Benzylpiperidin-1-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2388007.png)

![Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2388010.png)
![2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2388012.png)
![methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2388013.png)



![(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2388020.png)
![(4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2388022.png)
![2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid](/img/structure/B2388023.png)